molecular formula C12H12O4 B2967208 6,7-dihydroxy-4-propyl-2H-chromen-2-one CAS No. 15941-64-7

6,7-dihydroxy-4-propyl-2H-chromen-2-one

Cat. No. B2967208
CAS RN: 15941-64-7
M. Wt: 220.224
InChI Key: NCUJEKUJNOKYLB-UHFFFAOYSA-N
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Description

“6,7-dihydroxy-4-propyl-2H-chromen-2-one” is a chemical compound with the molecular formula C12H12O4 . It is a type of coumarin, a class of compounds that are widely found in nature and have been used in herbal medicines since early ages .


Synthesis Analysis

The synthesis of coumarin derivatives like “6,7-dihydroxy-4-propyl-2H-chromen-2-one” has been a subject of interest for many organic and pharmaceutical chemists . Various methods have been developed for the synthesis of coumarin systems, including classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .


Molecular Structure Analysis

The molecular structure of “6,7-dihydroxy-4-propyl-2H-chromen-2-one” can be represented by the InChI code: 1S/C12H12O4/c1-2-3-7-4-12(15)16-11-6-10(14)9(13)5-8(7)11/h4-6,13-14H,2-3H2,1H3 . This indicates that the molecule consists of 12 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms .

Scientific Research Applications

  • Fluorescent Labeling and Detection

    • Field : Biochemistry and Molecular Biology
    • Application : Coumarins are used as fluorophores for fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
    • Methods : The fluorescence of 7-hydroxy and 7-methoxy coumarins can be enhanced by adding a carboethoxy, carboxyl, or acetyl group at position 3 .
    • Results : The fluorescence emission of coumarin derivatives can be sensitive to the polarity of the surrounding medium .
  • Synthesis of Derivatives

    • Field : Organic Chemistry
    • Application : Many coumarin derivatives have good biological activity and application value in fluorescent probes .
    • Methods : Synthetic routes to coumarin derivatives have attracted the attention of many research groups. In this work, based on the Pechmann coumarin synthesis method, the influence of various Lewis acids on the reaction was discussed .
    • Results : The optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored .
  • Pharmaceutical Applications

    • Field : Pharmacology
    • Application : Coumarins have demonstrated various applications in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry . They have also shown a wide spectrum of pharmacological activities, including anti-inflammatory, anticoagulant, anticancer, antibacterial, antimalarial, casein kinase-2 (CK2) inhibitory, antifungal, antiviral, Alzheimer’s disease inhibition, neuroprotective, anticonvulsant, phytoalexins, ulcerogenic, and antihypertensive .
    • Methods : The unique chemical structure of coumarin facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions .
    • Results : Several coumarin derivatives have been approved by FDA for clinical usage. These include anticoagulant drugs such as warfarin, acenocoumarol, dicoumarol, and phenprocoumon, trioxsalen which is employed for the treatment of vitiligo, and esculin which is used in combination against hemorrhoids .
  • Flavor Enhancer

    • Field : Food Production
    • Application : Coumarin is widely used as a flavor enhancer in food production .
    • Methods : As a flavor enhancer, it is added to food industries to enhance aroma .
    • Results : Coumarin in Beverage and Pharmaceutical industries is widely used as Anticoagulants, intermediate .
  • Perfumes, Cosmetics, and Industrial Additives

    • Field : Cosmetics and Industrial Production
    • Application : Coumarins are used as perfumes, cosmetics, and industrial additives .
    • Methods : Some of its derivatives have been used as aroma enhancers in tobaccos and certain alcoholic drinks .
    • Results : Their most relevant role is described in natural products, organic chemistry, and medicinal chemistry .
  • Low-Cost Fluorescent Materials

    • Field : Material Science
    • Application : Coumarins have been utilized to produce low-cost fluorescent materials .
    • Methods : The intrinsic property of coumarins as versatile fluorophores with wide-ranging applications in science and technology .
    • Results : Over the years, researchers have delved into the synthesis, characterization, and application of coumarin derivatives, uncovering their potential as indispensable tools for fluorescence-based studies and applications .
  • Natural Fluorophore

    • Field : Biochemistry
    • Application : Coumarins are used as natural fluorophores . They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
    • Methods : The fluorescence of coumarins can be enhanced by adding various functional groups .
    • Results : The fluorescence emission of coumarin derivatives can be sensitive to the polarity of the surrounding medium .
  • Treatment of Various Ailments

    • Field : Medicine
    • Application : Coumarins can potentially treat various ailments, including cancer, metabolic, and degenerative disorders .
    • Methods : The unique chemical structure of coumarin facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions .
    • Results : Several coumarin derivatives have been approved by FDA for clinical usage .
  • Aroma Enhancers

    • Field : Food and Beverage Industry
    • Application : Some coumarin derivatives have been used as aroma enhancers in tobaccos and certain alcoholic drinks .
    • Methods : As a flavor enhancer, it is added to food industries to enhance aroma .
    • Results : Coumarin in Beverage and Pharmaceutical industries is widely used as Anticoagulants, intermediate .
  • Antioxidant Properties

    • Field : Pharmacology
    • Application : Coumarins have antioxidant properties .
    • Methods : The antioxidant properties of coumarins are due to their unique chemical structure .
    • Results : These properties encompass antioxidant, anticonvulsant, antitumor, anti-inflammatory, and antimicrobial activities .
  • Synthesis of Pharmacologically Effective Molecules

    • Field : Medicinal Chemistry
    • Application : The coumarin skeleton is envisioned as an advantageous framework for the creation and synthesis of pharmacologically effective molecules .
    • Methods : The ready availability and the low price of the starting materials required for synthesizing coumarins have enabled the development of a wide range of methodologies .
    • Results : The distinct reactivities associated with the C-3 and C-4 positions of the coumarin system have paved the way for selective modifications .
  • Construction of Cyclic Systems

    • Field : Organic Chemistry
    • Application : The distinct reactivities associated with the C-3 and C-4 positions of the coumarin system have facilitated the construction of cyclic systems .
    • Methods : Introducing pertinent functional groups (such as fluorinated moieties) for medicinal chemistry scopes and facilitating the construction of cyclic systems .
    • Results : This has enabled the development of a wide range of methodologies .

Future Directions

The future directions in the research of “6,7-dihydroxy-4-propyl-2H-chromen-2-one” and similar coumarin derivatives could involve exploring their potential biological activities and developing more efficient and environmentally friendly synthesis methods . Further studies could also focus on the design and development of potent leads of 2H/4H-chromen-2-one analogs for their promising biological activities .

properties

IUPAC Name

6,7-dihydroxy-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-2-3-7-4-12(15)16-11-6-10(14)9(13)5-8(7)11/h4-6,13-14H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUJEKUJNOKYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dihydroxy-4-propyl-2H-chromen-2-one

Citations

For This Compound
1
Citations
E Tiftikci, C Erk - Journal of heterocyclic chemistry, 2004 - Wiley Online Library
Starting from ethyl propionylacetate, and ethyl 2‐ethylacetoacetate we prepared 4‐propyl‐7,8‐, 4‐propyl‐6,7‐, 3‐ethyl‐4‐methyl‐7,8‐ and 3‐ethyl‐4‐methyl‐6,7‐dihydroxy‐2H‐…
Number of citations: 11 onlinelibrary.wiley.com

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